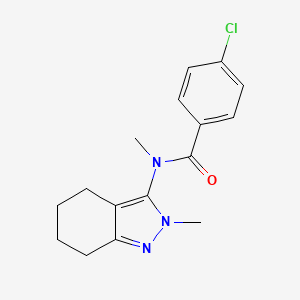

4-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)benzenecarboxamide

Description

This compound features a 4,5,6,7-tetrahydro-2H-indazole core substituted with a methyl group at position 2 and a 4-chloro-N-methylbenzamide moiety at position 3. Its molecular formula is C₁₆H₁₇ClN₃O, with a molecular weight of 302.78 g/mol. The 4-chlorobenzamide group introduces electron-withdrawing and lipophilic characteristics, which may enhance binding affinity in biological systems. The compound is synthesized via N-alkylation and acylation of the precursor 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS 26503-23-1), as inferred from synthetic protocols in related studies .

Properties

IUPAC Name |

4-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O/c1-19(16(21)11-7-9-12(17)10-8-11)15-13-5-3-4-6-14(13)18-20(15)2/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDADRARUXPWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)N(C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18ClN3O

- Molecular Weight : 303.79 g/mol

- CAS Number : 343375-27-9

Biological Activity Overview

The compound exhibits a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. Research indicates that derivatives of indazole, the core structure of this compound, possess notable pharmacological properties.

Antimicrobial Activity

Studies have shown that indazole derivatives can effectively inhibit the growth of various pathogens. For instance:

- Giardia intestinalis : The compound demonstrated significant activity against this protozoan parasite.

- Candida species : In vitro testing revealed that certain derivatives exhibited strong antifungal properties against Candida albicans and Candida glabrata .

Anti-inflammatory Potential

The compound's anti-inflammatory effects have been evaluated through its inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Selected derivatives showed promising COX-2 inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .

While the precise mechanisms remain to be fully elucidated, several pathways have been proposed based on existing research:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival and proliferation of pathogens.

- Modulation of Immune Response : By affecting COX-2 activity, it could modulate inflammatory responses in the body.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds similar to 4-chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)benzenecarboxamide exhibit promising antimicrobial properties. For instance, studies have shown that certain benzamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound allows it to interact with bacterial cell walls or inhibit essential enzymes, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In various studies, benzamide derivatives have shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Case Studies and Research Findings

-

Antimicrobial Activity Evaluation :

- A study investigated the antimicrobial effects of synthesized benzamide derivatives. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ofloxacin and fluconazole. For example, compound W6 demonstrated significant antibacterial potency against Staphylococcus aureus and Escherichia coli, showcasing the potential of benzamide derivatives in combating bacterial infections .

-

Anticancer Activity Screening :

- In another research effort, a series of benzamide analogues were synthesized and tested for their anticancer activity. The findings revealed that specific compounds displayed IC50 values in the low micromolar range against various cancer cell lines. Notably, compounds containing the 4-chloro substituent were particularly effective at inhibiting tumor cell proliferation .

Summary of Findings

| Application | Findings |

|---|---|

| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria; potential for new antibiotics. |

| Anticancer | Cytotoxic effects on multiple cancer cell lines; potential for development as anticancer agents. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Compounds Sharing the Indazole Core

7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine

- Structure : This compound (C₂₂H₂₅N₇O₂) retains the 2-methyltetrahydroindazol-3-amine moiety but incorporates a pyrimidoindole scaffold substituted with a methoxy group and a 3,5-dimethylisoxazole.

- The methoxy group may enhance solubility but reduce lipophilicity.

- Biological Relevance : Designed as a bromodomain inhibitor, its activity suggests the indazole amine group is critical for binding, while the pyrimidoindole extension modulates selectivity .

N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

- Structure : This analog (C₁₄H₁₆F₃N₅OS) replaces the 4-chlorobenzamide with a trifluoromethylpyridinyl thioacetamide group.

- Key Differences: The CF₃ substituent introduces strong electron-withdrawing effects, while the thioether linkage may improve metabolic stability.

- Implications : Such modifications could target enzymes sensitive to electronegative motifs, such as kinases or proteases .

Compounds with Similar Substituents but Different Cores

2-[(2,4-Dichlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Structure : This compound (C₁₈H₁₉Cl₂N₂O₂S) substitutes the indazole with a benzothiophene core and a 2,4-dichlorobenzoyl group.

- Key Differences: The benzothiophene core increases sulfur-mediated hydrophobicity, while the dichlorobenzoyl group enhances lipophilicity compared to the monochloro derivative. The methoxyethyl side chain improves solubility.

- Biological Relevance : Such structural variations may redirect binding to thiophene-sensitive targets, such as GPCRs or ion channels .

Tetridamine (Methyl-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-amine)

- Structure : A simpler derivative (C₈H₁₃N₃) lacking the benzamide group.

- Key Differences : The absence of the 4-chlorobenzamide drastically reduces molecular weight and complexity, likely diminishing target affinity but improving pharmacokinetic properties like absorption.

- Implications : Used as a precursor, its minimal structure highlights the necessity of the benzamide group in the target compound for specialized interactions .

Data Table: Structural and Functional Comparison

Key Findings and Implications

Core Structure : The indazole core is critical for maintaining binding interactions in enzyme inhibitors (e.g., bromodomains). Modifications like benzothiophene substitution alter target specificity .

Substituent Effects :

- Chlorobenzamide : Enhances lipophilicity and electron withdrawal, favoring hydrophobic pockets (e.g., in kinases).

- CF₃ and Thioether Groups : Improve metabolic stability and electronegativity, useful in protease inhibitors .

Synthetic Accessibility : The precursor 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS 26503-23-1) is a versatile building block, enabling rapid diversification of analogs .

Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with 4-chlorobenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium hydroxide) to facilitate deprotonation and nucleophilic acyl substitution. The general reaction is:

$$

\text{Indazol-3-amine} + \text{4-Cl-Benzoyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

$$

Key Parameters:

- Temperature: 0–25°C to minimize side reactions.

- Solvent: Dichloromethane or THF for solubility and inertness.

- Base: Triethylamine (2.0 equiv) to scavenge HCl.

Yield and Characterization

Yields for analogous benzamide syntheses range from 65–80%. The product is typically purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

- Melting Point: 57–58°C (similar to 4-chloro-N,N-dimethylbenzamide).

- NMR: $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 1.70–1.85 (m, 4H, cyclohexene), 2.50 (s, 3H, N-CH$$ _3 $$), 3.10 (t, 2H, CH$$ _2 $$-N), 7.40–7.60 (m, 4H, aromatic).

Coupling Agent-Assisted Synthesis

To enhance reaction efficiency and purity, peptide coupling agents are employed. This method is particularly useful for sterically hindered amines like 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activates the carboxylic acid (in situ generated from 4-chlorobenzoic acid) for amide bond formation:

$$

\text{4-Cl-Benzoic Acid} + \text{EDC} \rightarrow \text{O-Acylurea Intermediate} \xrightarrow{\text{Amine}} \text{Target Compound}

$$

Optimized Protocol:

Mixed Anhydride Method

Pivaloyl chloride generates a reactive mixed anhydride with 4-chlorobenzoic acid, which subsequently reacts with the amine:

$$

\text{4-Cl-Benzoic Acid} + \text{Pivaloyl Chloride} \rightarrow \text{Mixed Anhydride} \xrightarrow{\text{Amine}} \text{Target Compound}

$$

Conditions:

Solid-Phase Catalysis Using SBA-Pr-SO3H

A solvent-free, green chemistry approach utilizes the nanoporous acid catalyst SBA-Pr-SO3H to accelerate amide formation.

Reaction Setup

The amine and 4-chlorobenzoyl chloride are mixed with SBA-Pr-SO3H (10 mol%) under mechanical stirring at 80°C for 2–4 hours.

Advantages:

- Catalyst Reusability: The catalyst is filtered and reused for 5 cycles without significant loss in activity.

- Yield: 88–95%, higher than solution-phase methods.

Protection/Deprotection Strategies

To prevent undesired side reactions at the indazole nitrogen, tert-butoxycarbonyl (Boc) protection is employed.

Boc Protection of Amine

Protection:

$$

\text{Indazol-3-amine} + \text{Di-tert-butyl dicarbonate} \xrightarrow{\text{NaOH/EtOH}} \text{Boc-Protected Amine}

$$

Yield: >90%.Acylation:

The Boc-protected amine reacts with 4-chlorobenzoyl chloride under standard conditions.Deprotection:

Treatment with HCl in dioxane removes the Boc group, yielding the final product.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Coupling | 0–25°C, Et$$ _3 $$N, CH$$ _2 $$Cl$$ _2 $$ | 65–80% | Moderate | High |

| EDC/HOBt | RT, Dry THF | 77–92% | High | Moderate |

| SBA-Pr-SO3H Catalysis | 80°C, Solvent-free | 88–95% | High | High |

| Boc Protection | Multi-step, HCl Deprotection | 68–75% | High | Low |

Q & A

Q. How does the compound’s conformational flexibility impact its binding affinity?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify stable binding poses and key hydrogen bonds .

- SAR studies : Synthesize analogs with rigidified indazole rings (e.g., fused bicyclic systems) to test flexibility-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.